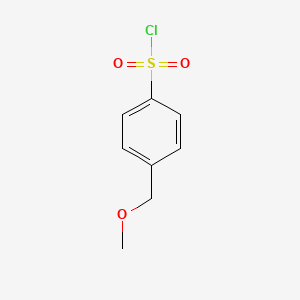
4-(Methoxymethyl)benzenesulfonyl chloride
Descripción general
Descripción
4-(Methoxymethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO3S. It is a derivative of benzene sulfonyl chloride, where a methoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)benzenesulfonyl chloride typically involves the reaction of 4-(Methoxymethyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
4-(Methoxymethyl)benzene+Chlorosulfonic acid→4-(Methoxymethyl)benzene-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reaction.
Solvents: Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and provide a suitable medium for the reaction.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- Reaction with an amine can produce a sulfonamide.
- Reaction with an alcohol can produce a sulfonate ester.
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the sulfonyl chloride group into molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Methoxymethyl)benzenesulfonyl chloride involves the formation of a reactive intermediate, which can then react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the methoxymethyl group.
4-Methylbenzene-1-sulfonyl chloride: Similar structure but has a methyl group instead of a methoxymethyl group.
4-Fluorobenzenesulfonyl chloride: Similar structure but has a fluorine atom instead of a methoxymethyl group.
Uniqueness
4-(Methoxymethyl)benzenesulfonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and other applications.
Propiedades
IUPAC Name |
4-(methoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWGSOIGLWSEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


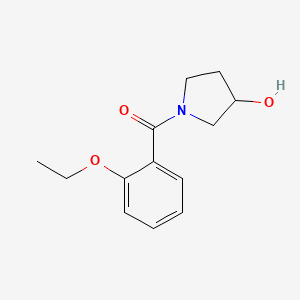
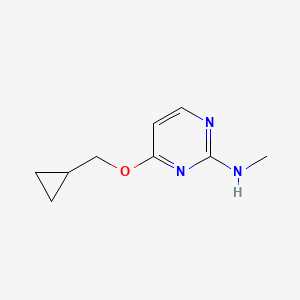
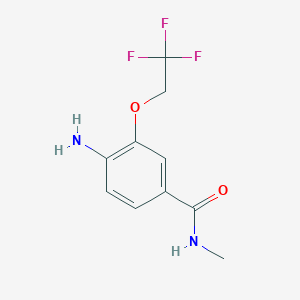
![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)

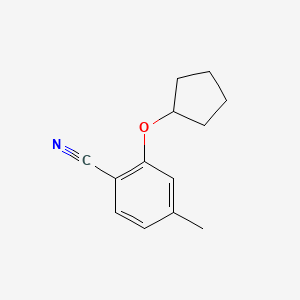
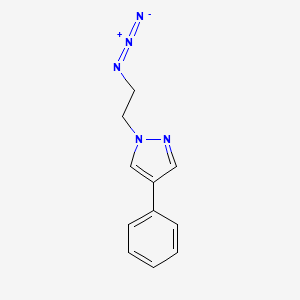
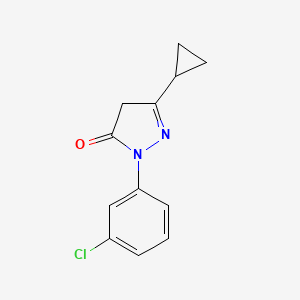
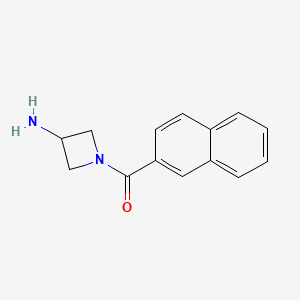
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)
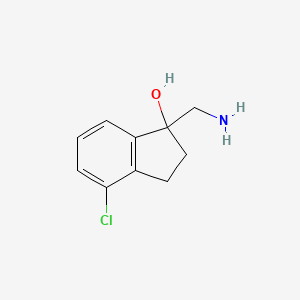
![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
